



# Application of SS-208 (AVS100) in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | SS-208  |           |
| Cat. No.:            | B611004 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

SS-208, also known as AVS100, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Emerging preclinical research highlights its significant potential in the field of cancer immunotherapy. SS-208 has demonstrated anti-tumoral effects as a standalone agent and, more notably, in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.[1][2][3][4] Its mechanism of action revolves around the modulation of the tumor microenvironment (TME), transforming it from an immunosuppressive ("cold") to an immuno-active ("hot") state.[1][2][3][4]

The primary application of **SS-208** in immunotherapy research is to enhance the efficacy of existing immunotherapies in solid tumors, including melanoma and colon cancer.[1][2][3][4] It achieves this by targeting key immune cell populations within the TME. Specifically, **SS-208** has been shown to block the polarization of tumor-associated macrophages (TAMs) towards the pro-tumoral M2 phenotype, while promoting a pro-inflammatory M1 phenotype.[1][2][3] This shift in macrophage polarization is a critical step in overcoming immunotherapy resistance.

Furthermore, treatment with **SS-208** leads to an increase in the infiltration and activation of cytotoxic CD8+ effector T cells within the tumor.[1][4] This enhanced T-cell response, coupled with the modulation of macrophage activity, creates a more robust and durable anti-tumor immune response. Preclinical studies have shown that this can lead to complete remission in some tumor models.[1][2][3][4] **SS-208** has a favorable preclinical safety profile and has



received FDA clearance for an Investigational New Drug (IND) application to initiate clinical trials in combination with pembrolizumab for solid tumors.[1][2]

## **Quantitative Data Summary**

Table 1: In Vitro Efficacy of SS-208

| Parameter | Cell Line/Target       | Value  | Reference |
|-----------|------------------------|--------|-----------|
| IC50      | HDAC6                  | 12 nM  | [5]       |
| IC50      | Other HDAC<br>Subtypes | > 1 µM | [5]       |

Table 2: In Vivo Efficacy of SS-208 in Murine Cancer Models

| Cancer Model             | Treatment                     | Key Outcomes                          | Reference    |
|--------------------------|-------------------------------|---------------------------------------|--------------|
| SM1 Melanoma             | SS-208 (AVS100) +<br>anti-PD1 | Complete remission                    | [1][2][3][4] |
| CT26 Colon Cancer        | SS-208 (AVS100) +<br>anti-PD1 | Increased response to anti-PD1        | [1][2][3][4] |
| Melanoma Murine<br>Model | SS-208 (25 mg/kg, IP)         | Significant reduction in tumor growth | [5]          |

Table 3: Immunomodulatory Effects of SS-208 (AVS100)



| Effect                      | Cell Type                       | Observation                                                          | Reference    |
|-----------------------------|---------------------------------|----------------------------------------------------------------------|--------------|
| Macrophage<br>Polarization  | Murine and Human<br>Macrophages | Blocks M2 polarization<br>(CD206+ and Arg1+<br>macrophages)          | [2][3]       |
| Immune Cell<br>Infiltration | Tumor<br>Microenvironment       | Increased pro-<br>inflammatory tumor-<br>infiltrating<br>macrophages | [1][4]       |
| T-Cell Response             | Tumor<br>Microenvironment       | Increased intratumoral CD8+ effector T-cells                         | [1][2][3][4] |
| Immune Memory               | Cured Mice                      | Resistance to subsequent tumor challenge                             | [2][3]       |

# **Signaling Pathways and Mechanisms**





SS-208 (AVS100) Mechanism of Action in the Tumor Microenvironment

Click to download full resolution via product page

Caption: **SS-208** inhibits HDAC6 in TAMs, shifting them from an M2 to an M1 phenotype.

# **Experimental Protocols**In Vitro Macrophage Polarization Assay

Objective: To assess the effect of **SS-208** on the polarization of murine bone marrow-derived macrophages (BMDMs).



## Materials:

- Bone marrow cells from C57BL/6 mice
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Recombinant murine M-CSF (20 ng/mL)
- Recombinant murine IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization
- LPS (100 ng/mL) and IFN-y (20 ng/mL) for M1 polarization
- SS-208 (AVS100) at desired concentrations
- 6-well tissue culture plates
- Flow cytometry antibodies: anti-F4/80, anti-CD11b, anti-CD206, anti-CD80
- RNA extraction kit and reagents for qPCR (e.g., primers for Arg1, Retnla, Nos2, II1b)

#### Protocol:

- Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.
- Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 3 days.
- On day 7, harvest the BMDMs and seed them in 6-well plates.
- For M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of **SS-208** for 48 hours.
- For M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of **SS-208** for 48 hours.
- After 48 hours, harvest the cells for analysis.
- Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against F4/80, CD11b, CD206 (M2 marker), and CD80 (M1 marker). Analyze the cell populations using a







flow cytometer.

• qPCR Analysis: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the expression of M1- and M2-related genes.





Click to download full resolution via product page

Caption: Workflow for in vitro macrophage polarization assay with SS-208.



## In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **SS-208** in combination with anti-PD-1 therapy in a syngeneic mouse model.

#### Materials:

- C57BL/6 or BALB/c mice (depending on the cell line)
- SM1 melanoma cells or CT26 colon cancer cells
- **SS-208** (AVS100)
- Anti-mouse PD-1 antibody
- Vehicle control
- Calipers for tumor measurement
- Syringes and needles for injections

#### Protocol:

- Culture SM1 or CT26 cells to 80-90% confluency.
- Harvest the cells and resuspend them in sterile PBS or HBSS at the desired concentration (e.g.,  $1 \times 10^6$  cells/100 µL).
- Subcutaneously inject the cell suspension into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize the mice into four treatment groups:
  - Vehicle control
  - SS-208 alone
  - o Anti-PD-1 alone







- **SS-208** + anti-PD-1
- Administer SS-208 via oral gavage or intraperitoneal injection at the predetermined dose and schedule (e.g., 25 mg/kg, daily).[5]
- Administer the anti-PD-1 antibody via intraperitoneal injection at the recommended dose and schedule.
- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the health and body weight of the mice throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).





Click to download full resolution via product page

Caption: Workflow for in vivo syngeneic mouse tumor model with SS-208.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. avstera.com [avstera.com]
- 2. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDAC6 inhibitor AVS100 (SS208) induces a pro-inflammatory tumor microenvironment and potentiates immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of Macrophage Polarization Using Automated Enzyme-Linked Immunosorbent Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application of SS-208 (AVS100) in Immunotherapy Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611004#application-of-ss-208-in-immunotherapy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com